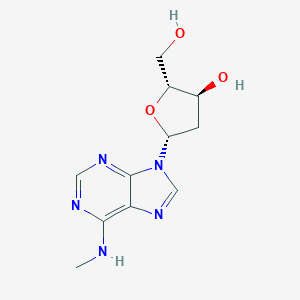

N6-Methyl-2'-deoxyadenosine

Descripción general

Descripción

N6-Methyl-2’-deoxyadenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of deoxyadenosine, where a methyl group is added to the nitrogen at the sixth position of the adenine ring. This modification is known to influence gene expression and is involved in epigenetic regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N6-Methyl-2’-deoxyadenosine typically involves the methylation of deoxyadenosine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of N6-Methyl-2’-deoxyadenosine may involve more scalable and efficient methods, such as enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to deoxyadenosine, producing N6-Methyl-2’-deoxyadenosine with high specificity and yield .

Análisis De Reacciones Químicas

Types of Reactions: N6-Methyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like thiols or amines replace the methyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of N6-Methyl-2’-deoxyadenosine.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives where the methyl group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Gene Regulation and Expression

N6-Methyl-2'-deoxyadenosine plays a crucial role in the regulation of gene expression. Research has shown that m6dA is involved in activity-induced gene expression and is essential for processes such as fear extinction in mammals. For instance, studies have demonstrated that the enzyme N6-adenine methyltransferase 1 (N6amt1) is responsible for the accumulation of m6dA in response to neuronal activity, leading to increased mRNA expression in primary cortical neurons . This suggests that m6dA may serve as a regulatory mark influencing gene transcription in response to environmental stimuli.

DNA Modification and Repair

m6dA is also implicated in DNA repair mechanisms. The presence of m6dA has been detected across various mammalian tissues, indicating its potential role in maintaining genomic integrity . The modification's abundance varies significantly under different physiological conditions, such as during stress responses or developmental stages, highlighting its adaptive role in cellular function .

Cancer Research

The study of m6dA has extended into cancer research, where it is being investigated for its potential as a biomarker for tumorigenesis. Research indicates that the levels of m6dA decrease significantly in tumor tissues compared to adjacent non-tumoral tissues, suggesting a correlation between m6dA abundance and cancer progression . This relationship opens avenues for utilizing m6dA as a diagnostic marker or therapeutic target in oncology.

Developmental Biology

In developmental biology, m6dA has been linked to embryonic development processes. Studies on Drosophila melanogaster have shown dynamic changes in m6dA levels throughout different life stages, indicating its involvement in developmental regulation . Additionally, the modification's levels have been observed to fluctuate based on environmental factors, such as temperature changes during breeding, further emphasizing its role in developmental plasticity .

Synthetic Biology and Biotechnology

The incorporation of m6dA into synthetic biology applications has also gained traction. Researchers have successfully replaced standard nucleotides with N6-methyl-dATP (N6mdATP) during PCR amplification to study the incorporation of 6mA into mammalian genomes . This technique allows for the exploration of genetic modifications and their implications on gene function and regulation.

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Activity-Induced Gene Expression | Demonstrated that N6amt1 increases mRNA expression linked to neuronal activity | Neurobiology research |

| Detection of 6mA in Human Cells | Identified 6mA levels in HEK293T cells; confirmed through advanced sequencing methods | Cancer diagnostics |

| Dynamic Changes During Development | Analyzed fluctuations of m6dA throughout Drosophila life cycle stages | Developmental biology studies |

| Enzymatic Manipulation of N6-Methyladenosine | Explored Bsu06560's role in regulating adenosine metabolism affecting gene expression | Synthetic biology applications |

Mecanismo De Acción

N6-Methyl-2’-deoxyadenosine exerts its effects primarily through its role in epigenetic regulation. The methylation at the sixth position of adenine can influence the binding of transcription factors and other proteins to DNA, thereby modulating gene expression. This modification can also affect DNA repair and replication processes . The molecular targets include various DNA-binding proteins and enzymes involved in methylation and demethylation pathways .

Comparación Con Compuestos Similares

N6-Methyladenosine: Similar to N6-Methyl-2’-deoxyadenosine but lacks the deoxyribose sugar.

5-Methylcytosine: Another epigenetic marker involved in gene regulation.

N4-Methylcytosine: Found in prokaryotes and involved in DNA protection and gene regulation.

Uniqueness: N6-Methyl-2’-deoxyadenosine is unique due to its specific role in the regulation of gene expression in eukaryotic cells. Unlike other methylated nucleosides, it is specifically involved in the methylation of adenine in DNA, which has distinct biological implications .

Actividad Biológica

N6-Methyl-2'-deoxyadenosine (N6-Me-dAdo) is an epigenetic nucleoside that has garnered significant attention due to its diverse biological activities. This article explores its role in gene regulation, cellular processes, and implications in various biological systems, supported by case studies and research findings.

Structure and Properties

N6-Me-dAdo is a modified form of deoxyadenosine, characterized by a methyl group attached at the nitrogen-6 position of the adenine base. This modification is crucial for its biological functions, influencing DNA structure and gene expression.

Gene Regulation

N6-Me-dAdo plays a pivotal role in regulating gene expression across various organisms. Research indicates that it can enhance transcriptional activity by promoting the binding of transcription factors to DNA. For instance, in Chlamydomonas reinhardtii, N6-Me-dAdo is located at transcription start sites and is associated with increased gene expression levels .

In mammalian systems, N6-Me-dAdo has been identified as a key player in the regulation of genes involved in erythropoiesis. A study highlighted its role as an agonist that promotes the hyperproliferation of burst-forming unit erythroid (BFU-E) cells, essential for red blood cell formation .

DNA Repair and Replication

The compound also contributes to DNA repair mechanisms and replication processes. Its presence enhances the stability of DNA structures, facilitating effective repair pathways in response to damage. In prokaryotes and protists, N6-Me-dAdo is involved in the regulation of these critical processes, ensuring genomic integrity during replication cycles .

Incorporation into Genomes

Recent studies have demonstrated that N6-Me-dAdo can be incorporated into mammalian genomes through DNA polymerase activity. When deoxyribonucleoside triphosphates are replaced with N6-methylated forms during PCR amplification, significant levels of 6-methyladenine (6mA) are detected within genomic DNA . This incorporation suggests that N6-Me-dAdo may influence genomic architecture and function by modifying existing DNA sequences.

Enzymatic Interactions

The metabolism of N6-Me-dAdo involves specific enzymes that facilitate its conversion and regulatory effects. For example, the enzyme Bsu06560 from Bacillus subtilis has been shown to metabolize N6-methyladenosine, impacting various biological processes through alterations in adenosine metabolism . Mutations in this enzyme have resulted in enhanced conversion ratios, further elucidating its role in regulating gene expression.

Study on Fear Extinction Learning

In a notable study examining the effects of N6-Me-dAdo on fear extinction learning in mice, researchers found that increased levels of this nucleoside were associated with enhanced gene expression necessary for memory processing. Manipulating the expression of the methyltransferase responsible for adding this modification led to observable changes in behavior and gene regulation patterns .

Genome-Wide Analysis

Another significant investigation focused on mapping the genome-wide deposition of 6mA in human DNA. This study revealed that methylation at specific motifs (GANTC) could modulate gene expression by altering chromatin states, suggesting a complex interplay between N6-Me-dAdo modifications and epigenetic regulation mechanisms .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound across different studies:

Propiedades

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSDOYRQWBDGQQ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173840 | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-35-9 | |

| Record name | 2′-Deoxy-N6-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-Methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-METHYLDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48QZW2IR9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N6-Methyl-2'-deoxyadenosine (m6dA) as an epigenetic mark?

A1: Unlike genetic information encoded in the DNA sequence itself, epigenetic marks like m6dA represent modifications that influence gene expression without altering the underlying sequence. These marks play a crucial role in regulating cellular processes, development, and disease.

Q2: Is there a link between m6dA and fear extinction memory?

A2: Emerging research suggests a connection between m6dA and fear extinction memory. Studies in mice have shown that m6dA levels increase in the prefrontal cortex, a brain region crucial for memory and learning, during fear extinction learning [, ]. This accumulation of m6dA appears necessary for the proper expression of genes, such as bdnf, involved in forming fear extinction memories.

Q3: Can environmental factors influence m6dA levels?

A3: While research is ongoing, studies indicate that environmental contaminants might influence m6dA levels. For instance, research on amphipods suggests a link between exposure to environmental pollutants, alterations in m6dA levels, and the occurrence of embryo malformations [, ]. This suggests that environmental factors might disrupt epigenetic regulation via m6dA, potentially impacting development and potentially contributing to disease susceptibility.

Q4: Are there connections between m6dA and cancer?

A4: While research is in its early stages, some studies suggest a potential link between m6dA and cancer. For example, researchers observed significantly elevated levels of hm6dA, a hydroxylated derivative of m6dA, in lung carcinoma tissues []. This increase is thought to be related to the higher expression of the ALKBH1 protein, which facilitates hm6dA formation from m6dA. The exact role of hm6dA in cancer development remains to be determined.

Q5: What are the common methods used to measure m6dA levels?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantifying m6dA levels in various biological samples [, , , ]. This method offers high sensitivity and specificity, allowing for accurate measurement of this relatively low-abundance DNA modification.

Q6: Beyond measuring overall m6dA levels, can we determine its distribution within the genome?

A6: Yes, techniques like m6dA-sequencing (m6dA-seq) can map the distribution of m6dA across the genome. This approach provides insights into the genomic regions where m6dA is enriched and its potential regulatory roles at specific gene loci.

Q7: What challenges are associated with studying m6dA, and how are researchers addressing them?

A7: One of the primary challenges in studying m6dA is its relatively low abundance in DNA compared to other modifications like 5-methylcytosine. This necessitates highly sensitive and specific detection methods, such as LC-MS/MS and m6dA-seq. Furthermore, distinguishing genuine m6dA signals from background noise or contamination is crucial, leading to the development of improved methods and controls [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.